

# A Technical Guide to Quetiapine-d4 Fumarate for Research Applications

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## Compound of Interest

Compound Name: Quetiapine-d4Fumarate

Cat. No.: B13440504

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Quetiapine-d4 Fumarate, a deuterated analog of the atypical antipsychotic drug Quetiapine. It is intended to serve as a technical resource, detailing its commercial availability, physicochemical properties, and primary applications in a research setting. Particular focus is given to its use as an internal standard in quantitative bioanalysis.

## Introduction

Quetiapine-d4 Fumarate is a stable isotope-labeled version of Quetiapine Fumarate. In this molecule, four hydrogen atoms on the ethanol moiety have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it is chemically identical to the analyte but has a different mass.<sup>[1][2]</sup> The primary therapeutic action of its non-deuterated counterpart, quetiapine, involves a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.<sup>[3][4]</sup> Quetiapine-d4 Fumarate is intended for research and forensic use only and is not for human or veterinary use.<sup>[5]</sup>

## Commercial Availability and Suppliers

Quetiapine-d4 Fumarate is available from several specialized chemical suppliers. The product is typically sold in small quantities for research purposes. Below is a summary of offerings from various commercial suppliers.

Supplier	CAS Number	Available Pack Sizes	Purity	Isotopic Enrichment
Sussex Research Laboratories Inc.	1331636-50-0	5 mg, 10 mg, 25 mg	>95% (HPLC)	>95%
Clearsynth	1287376-15-1	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	>98% (HPLC)	Not Specified
Simson Pharma Limited	1287376-15-1	Inquire for pack sizes	Not Specified	Not Specified
MedchemExpress	1287376-15-1	1 mg	>98%	Not Specified
GlpBio	1217310-65-0	Inquire for pack sizes	>98.00%	Not Specified
Adva Tech Group	Not Specified	10 mg	>95% (HPLC)	Not Specified

Note: Pricing is often not listed publicly and requires a quote request from the supplier. All suppliers provide a Certificate of Analysis with the product.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of Quetiapine-d4 Fumarate is provided in the table below. Note that slight variations in molecular formula and weight may be cited by different suppliers depending on the salt form (fumarate vs. hemifumarate).

Property	Value	Source(s)
Chemical Name	2-[2-(4-Dibenzo[b,f][5] [6]thiazepin-11-yl-1- piperazinyl)ethoxy]ethanol-d4 Fumarate	[1][5]
CAS Number	1331636-50-0 / 1287376-15-1	[1][5]
Molecular Formula	C21H21D4N3O2S · 0.5 C4H4O4 (Hemifumarate)C25H25D4N3 O6S (Fumarate)	[1][5]
Molecular Weight	445.56 g/mol (Hemifumarate)503.60 g/mol (Fumarate)	[1][5]
Appearance	Solid / White powder	[7][9]
Storage Conditions	-20°C for long-term storage	[1][5][7]
Shipping Conditions	Ambient	[5]
Solubility	Sparingly soluble in methanol, slightly soluble in water	[9]

## Applications in Research

The primary application of Quetiapine-d4 Fumarate is as an internal standard (IS) for the quantitative determination of quetiapine in biological matrices such as plasma, serum, and urine.[1][2] The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for experimental variability.[10]

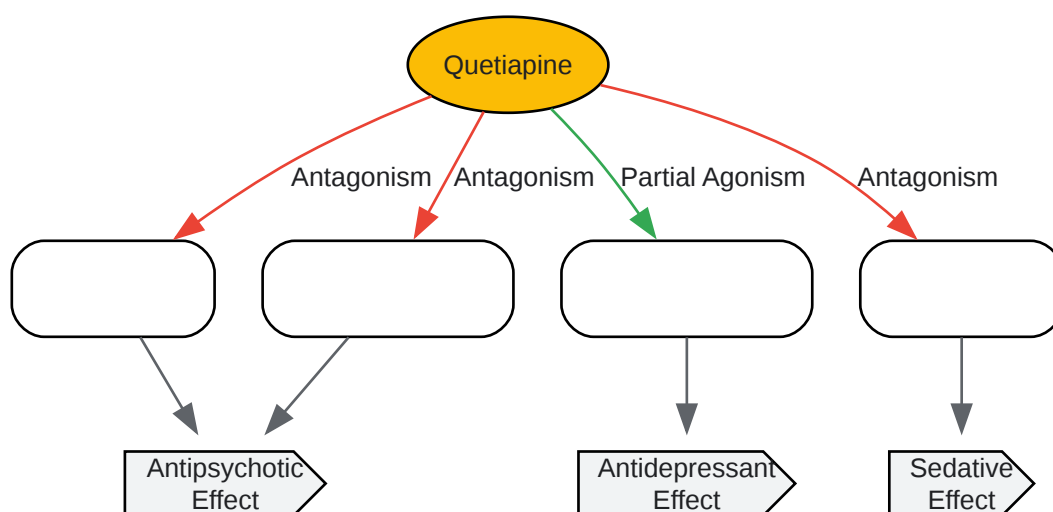
## Logical Workflow for Quantitative Bioanalysis

The following diagram illustrates a typical workflow for using Quetiapine-d4 Fumarate as an internal standard in a pharmacokinetic study.

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

## Mechanism of Action of Quetiapine

While the deuterated form is used for analytical purposes, understanding the pharmacology of the parent compound is crucial. Quetiapine's therapeutic effects are attributed to its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D2 and serotonin 5-HT<sub>2A</sub> receptors. Its active metabolite, norquetiapine, also contributes to its antidepressant effects.<sup>[3][6]</sup>



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Caption: Simplified signaling pathway for Quetiapine's primary receptor interactions.

## Experimental Protocols

The following is a representative, detailed protocol for the quantification of quetiapine in human plasma using Quetiapine-d<sub>4</sub> Fumarate as an internal standard, synthesized from published LC-MS/MS methods.<sup>[3][7][9][11]</sup>

## Preparation of Stock and Working Solutions

- Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quetiapine Fumarate reference standard in 10 mL of methanol.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quetiapine-d4 Fumarate in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Quetiapine stock solution with 50% methanol to create working solutions for calibration standards (e.g., 0.02 to 30 ng/μL).
- IS Working Solution: Dilute the Internal Standard stock solution with 50% methanol to yield a final concentration of approximately 5 ng/μL.

## Sample Preparation (Protein Precipitation)

- Aliquot 50 μL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the IS Working Solution to all tubes (except blank matrix) and vortex briefly.
- Add 150 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.<sup>[7]</sup>

## LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	Waters Xbridge C18 (3.5 $\mu$ m, 2.1 mm x 50 mm) or equivalent
Column Temp.	40°C
Mobile Phase A	10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Isocratic or Gradient elution (e.g., 20% B to 80% B over 2 min)
Injection Vol.	5 $\mu$ L
Mass Spectrometer	API 4000 or equivalent triple quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Temperature	550°C
MRM Transitions	Quetiapine: Q1: 384.2 m/z $\rightarrow$ Q3: 253.1 m/z Quetiapine-d4: Q1: 388.2 m/z $\rightarrow$ Q3: 257.1 m/z (approx.)
Collision Energy	Optimized for specific instrument (e.g., ~25-35 eV)

Note: The exact m/z for Quetiapine-d4 will be +4 Da compared to the parent drug. The fragmentation pattern should be confirmed by direct infusion of the standard. Parameters should be optimized for the specific instrument in use.[\[1\]](#)[\[3\]](#)[\[7\]](#)

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